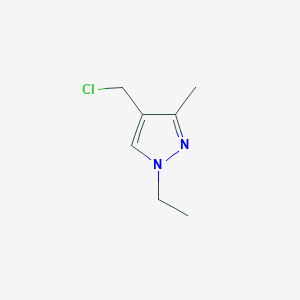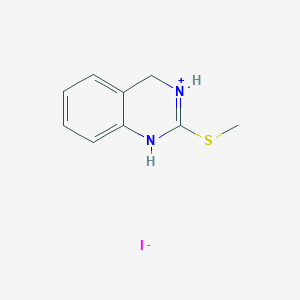![molecular formula C10H8F2N2OS B13192666 5-[2-(Difluoromethyl)-1,3-thiazol-5-yl]-2-methoxypyridine](/img/structure/B13192666.png)
5-[2-(Difluoromethyl)-1,3-thiazol-5-yl]-2-methoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2-(Difluoromethyl)-1,3-thiazol-5-yl]-2-methoxypyridine is a compound that features a difluoromethyl group attached to a thiazole ring, which is further connected to a methoxypyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of heterocycles via a radical process . This process often employs difluoromethylation reagents and catalysts to achieve the desired substitution on the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-[2-(Difluoromethyl)-1,3-thiazol-5-yl]-2-methoxypyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the thiazole ring.
Substitution: The compound can undergo substitution reactions, particularly at the difluoromethyl group or the methoxypyridine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
5-[2-(Difluoromethyl)-1,3-thiazol-5-yl]-2-methoxypyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Mechanism of Action
The mechanism of action of 5-[2-(Difluoromethyl)-1,3-thiazol-5-yl]-2-methoxypyridine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the compound’s application .
Comparison with Similar Compounds
Similar Compounds
5-[2-(Difluoromethyl)-1,3-thiazol-5-yl]ethynyl-2-fluorobenzaldehyde: This compound shares the difluoromethyl-thiazole core but differs in its additional functional groups.
2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one: Another compound with a difluoromethyl group, but with a different heterocyclic structure.
Uniqueness
5-[2-(Difluoromethyl)-1,3-thiazol-5-yl]-2-methoxypyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxypyridine moiety, in particular, can influence its solubility and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H8F2N2OS |
|---|---|
Molecular Weight |
242.25 g/mol |
IUPAC Name |
2-(difluoromethyl)-5-(6-methoxypyridin-3-yl)-1,3-thiazole |
InChI |
InChI=1S/C10H8F2N2OS/c1-15-8-3-2-6(4-13-8)7-5-14-10(16-7)9(11)12/h2-5,9H,1H3 |
InChI Key |
NWOHBNXZWDJLRD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)C2=CN=C(S2)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-([1-(Chloromethyl)cyclopropyl]methyl)-2-methyl-1,3-thiazole](/img/structure/B13192592.png)


![1-[1-(Aminomethyl)cyclopentyl]propan-1-ol](/img/structure/B13192599.png)








![[2-(5-Bromopyrimidin-2-yl)propan-2-yl]dimethylamine](/img/structure/B13192654.png)

